![molecular formula C8H17NO B2863787 3-[(2-Methylbutan-2-yl)oxy]azetidine CAS No. 1343048-51-0](/img/structure/B2863787.png)
3-[(2-Methylbutan-2-yl)oxy]azetidine
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Overview
Description
“3-[(2-Methylbutan-2-yl)oxy]azetidine” is a chemical compound with the CAS Number: 1343048-51-0 . It has a molecular weight of 143.23 and its IUPAC name is 3-(tert-pentyloxy)azetidine . The compound is usually in liquid form .
Synthesis Analysis
The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of “3-[(2-Methylbutan-2-yl)oxy]azetidine” is C8H17NO . The InChI code for this compound is 1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
“3-[(2-Methylbutan-2-yl)oxy]azetidine” is a liquid at room temperature . It has a molecular weight of 143.23 and a molecular formula of C8H17NO . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Pharmacology
In pharmacology, 3-[(2-Methylbutan-2-yl)oxy]azetidine is utilized as a reference standard for pharmaceutical testing . Its properties may influence the pharmacokinetics and pharmacodynamics of potential drug candidates.
Organic Synthesis
This compound serves as a building block in organic synthesis. It can be used to introduce the azetidine moiety into larger molecules, which is valuable in synthesizing novel organic compounds with potential therapeutic effects .
Medicinal Chemistry
In medicinal chemistry, 3-[(2-Methylbutan-2-yl)oxy]azetidine is explored for its role in the design of new drugs. It could be a key intermediate in the synthesis of molecules with improved efficacy and safety profiles .
Drug Design
The compound’s unique structure makes it a candidate for drug design, where it could be part of a scaffold or a functional group modifier to enhance the activity or specificity of a drug .
Biochemistry
In biochemistry, 3-[(2-Methylbutan-2-yl)oxy]azetidine may be used to study enzyme-substrate interactions or to probe biochemical pathways. Its incorporation into biomolecules can help in understanding their function and structure .
Analytical Chemistry
It can be used as a calibration standard in analytical chemistry to ensure the accuracy and precision of chromatographic or spectroscopic methods .
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
3-(2-methylbutan-2-yloxy)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIYQBCOCCUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylbutan-2-yl)oxy]azetidine |
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